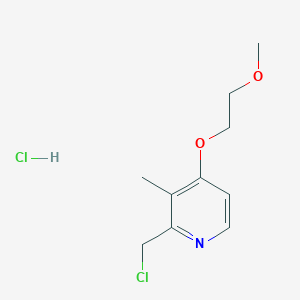![molecular formula C10H10BF3KNO2 B8055765 Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. This compound is primarily used in research settings, particularly in the field of proteomics. It is known for its role in facilitating various chemical reactions, especially in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide typically involves the reaction of 4-cyano-3-(2-methoxyethoxy)phenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at the cyano and methoxy groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced forms of the compound.
Substitution: A variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is widely used in scientific research due to its versatility in chemical reactions. It is particularly valuable in:
Chemistry: Used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The compound exerts its effects through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of intermediates in these reactions.
Comparación Con Compuestos Similares
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the cyano and methoxy groups.
Potassium 4-cyanophenylboronic acid: Similar in the cyano group but lacks the methoxyethoxy group.
Potassium 3-(2-methoxyethoxy)phenylboronic acid: Similar in the methoxyethoxy group but lacks the cyano group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.
Propiedades
IUPAC Name |
potassium;[4-cyano-3-(2-methoxyethoxy)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3NO2.K/c1-16-4-5-17-10-6-9(11(12,13)14)3-2-8(10)7-15;/h2-3,6H,4-5H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMKCGOFLSVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C#N)OCCOC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)


![1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindole-3-carbaldehyde](/img/structure/B8055722.png)





![(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid; 1,3-dichloro-5-methylbenzene](/img/structure/B8055784.png)


![2-[Acetyl(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B8055809.png)
